1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Description

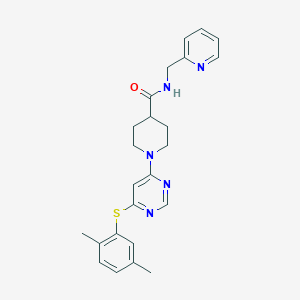

This compound is a pyrimidine-based small molecule featuring a piperidine-4-carboxamide core substituted with a 2,5-dimethylphenylthio group at the 6-position of the pyrimidine ring and a pyridin-2-ylmethyl amide moiety.

Properties

IUPAC Name |

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5OS/c1-17-6-7-18(2)21(13-17)31-23-14-22(27-16-28-23)29-11-8-19(9-12-29)24(30)26-15-20-5-3-4-10-25-20/h3-7,10,13-14,16,19H,8-9,11-12,15H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNYCDSLOGBVDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the thioether group and the piperidine ring. The final step involves the attachment of the pyridine ring through a carboxamide linkage. Common reagents used in these reactions include various halogenated compounds, thiols, and amines, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The halogenated intermediates can undergo nucleophilic substitution reactions with thiols or amines to form the desired thioether or amide linkages.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas

Nucleophiles: Thiols, amines

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to four structurally related pyrimidine-carboxamide derivatives (Table 1), focusing on substituent effects, molecular properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Pyrimidine-Carboxamide Derivatives

Key Structural and Functional Insights

Substituent Effects on Binding and Solubility: The target compound’s thioether group (vs. ether in ) may enhance hydrophobic interactions with target proteins but reduce solubility compared to oxygen-linked analogs.

The 4-fluorobenzyl group in introduces electronegativity, which may strengthen dipole-dipole interactions in polar binding pockets.

Conformational Stability :

- Compounds like exhibit intramolecular hydrogen bonds (N–H⋯N), which rigidify their conformations and may enhance target selectivity . The absence of such bonds in the target compound suggests greater conformational flexibility.

Biological Implications: Pyrimidine derivatives with methyl or chloro substituents (e.g., ) are often associated with antimicrobial activity due to improved membrane permeability .

Research Findings and Limitations

- Antimicrobial Activity : Pyrimidine-carboxamides with halogen or methyl groups (e.g., ) demonstrate broad-spectrum activity against bacteria and fungi, likely due to interference with nucleotide synthesis .

- Metabolic Stability : Fluorinated analogs (e.g., ) show enhanced resistance to oxidative degradation, as inferred from similar compounds in preclinical studies.

- Data Gaps: No direct pharmacological data are available for the target compound. Structural inferences are drawn from analogs with shared scaffolds.

Biological Activity

1-(6-((2,5-dimethylphenyl)thio)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound includes a piperidine ring, a pyrimidine moiety, and a thioether linkage, suggesting diverse biological activities, particularly in the central nervous system and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 426.6 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom |

| Pyrimidine Moiety | A six-membered ring with two nitrogen atoms |

| Thioether Linkage | A sulfur atom connecting the phenyl and pyrimidine groups |

Biological Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit notable biological activities. The following table summarizes some key findings related to the biological activity of this compound and its analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thioether, piperidine, pyrimidine | Anticancer, CNS activity |

| 6-(2,5-Dimethylphenyl)thienopyrimidine | Thienopyrimidine core | Antimicrobial |

| 1-(Pyridin-2-yl)ethylpiperazine | Piperazine ring | CNS activity |

| 4-Carboxamide derivatives | Carboxamide group | Anticancer properties |

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various biological targets such as receptors or enzymes involved in neuropharmacological pathways.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Neuropharmacological Studies : Research indicates that similar compounds exhibit anxiolytic and antidepressant effects in animal models. The presence of both piperidine and pyrimidine rings may enhance interactions with neurotransmitter systems.

- Anticancer Research : Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines. The thioether linkage may play a critical role in enhancing bioactivity through improved cellular uptake.

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting a potential role in treating infections.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves sequential functionalization of the pyrimidine and piperidine cores. Key steps include:

- Thioether formation : Reacting 4-chloro-6-((2,5-dimethylphenyl)thio)pyrimidine with a piperidine-4-carboxamide precursor under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Amide coupling : Using coupling agents like EDC/HOBt or HATU to link the pyrimidine-thioether intermediate to N-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC (≥98% purity) are standard .

Q. What analytical techniques confirm the compound’s structural integrity?

Essential methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

- HPLC : Purity assessment (e.g., ≥98% using C18 columns, acetonitrile/water mobile phase) .

Q. What safety precautions are required during handling?

- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- First aid : Immediate rinsing for skin/eye contact and medical consultation if irritation persists .

Q. Which in vitro assays are suitable for initial biological screening?

- Enzyme inhibition assays : Fluorescence-based or colorimetric kits for kinases or proteases, given the compound’s pyrimidine and carboxamide motifs .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) using tritiated probes .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, flow-chemistry setups improve reproducibility and scalability .

- Intermediate stabilization : Protecting groups (e.g., Boc for piperidine nitrogen) prevent side reactions during coupling steps .

Q. What advanced techniques elucidate conformational dynamics?

- X-ray crystallography : Resolve intramolecular interactions (e.g., N—H⋯N hydrogen bonds in pyrimidine derivatives) .

- Molecular dynamics simulations : Analyze flexibility of the piperidine ring and thioether linkage using software like GROMACS or AMBER .

Q. How can conflicting bioactivity data be resolved?

- Orthogonal assays : Cross-validate enzyme inhibition results with cellular viability assays (e.g., MTT or ATP-lite) to rule off-target effects .

- Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with activity .

Q. What strategies improve metabolic stability for therapeutic applications?

- Trifluoromethyl analogs : Introducing CF₃ groups (as in related benzamide derivatives) enhances lipophilicity and resistance to oxidative metabolism .

- Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.